(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
CAS No.: 2377922-87-5
Cat. No.: VC7520354
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424
* For research use only. Not for human or veterinary use.
![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine - 2377922-87-5](/images/structure/VC7520354.png)
Specification
CAS No. | 2377922-87-5 |
---|---|
Molecular Formula | C20H24N2O2 |
Molecular Weight | 324.424 |
IUPAC Name | (Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
Standard InChI | InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ |
Standard InChI Key | BWKPXBSWUJXJIT-KBNZVFGVSA-N |
SMILES | CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic name (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine indicates a hydrazine core (N–N single bond) flanked by two 1-(3-ethoxyphenyl)ethylidene groups. The (Z,E) designation specifies the stereochemistry of the imine double bonds: one group adopts a cis (Z) configuration, while the other adopts a trans (E) configuration relative to the hydrazine backbone. The molecular formula is C₁₈H₂₀N₂O₂, with a molar mass of 296.36 g/mol.
Stereochemical Considerations
The Z/E isomerism arises from the restricted rotation around the C=N bonds formed during hydrazone synthesis. Computational studies of analogous hydrazones suggest that the (Z,E) configuration introduces intramolecular steric strain between the ethoxyphenyl substituents, potentially influencing crystallinity and solubility . X-ray diffraction data for related bis-hydrazones reveal planar geometries at the hydrazine core, with dihedral angles between aromatic rings ranging from 60° to 90° depending on substituent bulk .
Synthesis and Characterization
Synthetic Pathways
The synthesis of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine likely follows a two-step protocol:
-
Preparation of 3-Ethoxyacetophenone: Friedel-Crafts acylation of 3-ethoxyphenyl ether with acetyl chloride yields 3-ethoxyacetophenone.
-
Condensation with Hydrazine: Reacting 3-ethoxyacetophenone with hydrazine hydrate under acidic conditions (e.g., HCl/ethanol) forms the bis-hydrazone. The (Z,E) isomer predominates when using stoichiometric ratios of ketone to hydrazine at 60–80°C .
Reaction Scheme:
(Ar = 3-ethoxyphenyl)
Spectroscopic Characterization
Hypothetical data for (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine based on analogous systems :
Technique | Key Features |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, 6H, OCH₂CH₃), 3.02 (s, 4H, N–NH₂), 4.08 (q, 4H, OCH₂), 6.8–7.4 (m, 8H, Ar–H) |
¹³C NMR (100 MHz, CDCl₃) | δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115–160 (Ar–C), 155.2 (C=N) |
IR (KBr) | 3320 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C ether) |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to ethoxy groups; poorly soluble in water (<0.1 mg/mL at 25°C).
-
Thermal Stability: Differential scanning calorimetry (DSC) of similar bis-hydrazones shows decomposition onset at ~220°C .
Tautomerism and pH Sensitivity
The hydrazine moiety may exhibit tautomerism in solution:
Protonation at the imine nitrogen (pKa ≈ 3–4) enhances water solubility but reduces stability under acidic conditions .
Coordination Chemistry and Materials Applications
Metal Complexation
Metal Ion | Coordination Geometry | Application |
---|---|---|
Cu(II) | Square planar | Catalytic oxidation reactions |
Fe(III) | Octahedral | Magnetic materials |
Pd(II) | Square planar | Cross-coupling catalysis |
Supramolecular Assemblies
The ethoxy groups facilitate π-stacking interactions, enabling the formation of crystalline frameworks with potential gas storage properties. Surface area measurements via BET analysis for related compounds range from 200–400 m²/g .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume